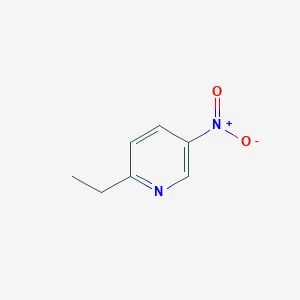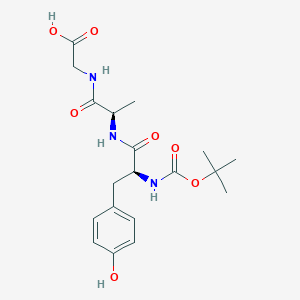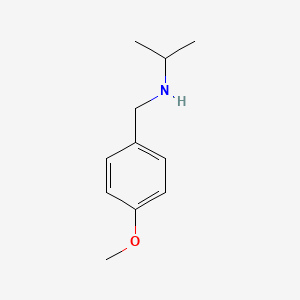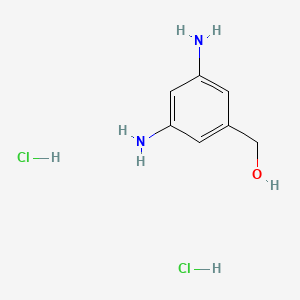
2-(Methylthio)pyrimidine-5-carboxylic acid
Overview
Description
2-(Methylthio)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthetic Studies : Research has been conducted on the synthesis of various esters and amides of pyrimidine derivatives, including 2-(methylthio)pyrimidine-5-carboxylic acid. For example, ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate has been synthesized through specific reactions, highlighting the compound's utility in creating novel chemical structures (Santilli, Kim, & Wanser, 1971).
Chemical Reactions and Kinetics : Studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate have been conducted, providing insights into the reaction kinetics and mechanism of this compound (Padmini, Manju, & Sateesh, 2016).
Spectroscopic Analysis : Investigations into the proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, including this compound, have been conducted to understand their chemical properties and structural characteristics (Kress, 1994).
Biological and Pharmaceutical Applications
Fungicidal Properties : Some derivatives of pyrimidin-6-yl amino acids and pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are synthesized using 2-(methylthio)pyrimidine derivatives, have been found to possess fungicidal properties, suggesting potential applications in agriculture and pharmaceuticals (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Antiviral and Antimycotic Activities : Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates and related compounds, which can be derived from this compound, have been synthesized and tested for their antiviral and antimycotic activities. Some of these compounds show promising results against herpes simplex virus type 1 and certain fungal strains (Sansebastiano et al., 1993).
Material Science and Catalysis
Microwave-assisted Synthesis : Advanced methods like microwave-assisted solution-phase synthesis have been utilized to create 2-amino-4-arylpyrimidine derivatives from this compound, indicating its role in facilitating rapid and efficient chemical synthesis (Matloobi & Kappe, 2007).
Metal Complex Formation : Studies have explored the formation of metal complexes with pyrimidine carboxylic acids, including this compound. These complexes have been analyzed using thermal analysis, X-ray, spectroscopic methods, and theoretical studies, providing insights into their potential applications in material science (Świderski et al., 2019).
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIAHGQTQWGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394488 | |
| Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110099-94-0 | |
| Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal potential of 2-(Methylthio)-4-methylpyrimidine-5-carboxylic acid derivatives?
A: Research suggests that certain derivatives of 2-(Methylthio)-4-methylpyrimidine-5-carboxylic acid demonstrate moderate antifungal activity against Sclerotinia sclerotiorum. Notably, compounds featuring a carbamate moiety, such as 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2-methyl phenyl)carbamate (3a) and 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g), exhibited promising inhibitory rates of 69.5% and 70.3% at 100 mg/L, respectively []. This activity is attributed to the potential interaction of these compounds with succinate dehydrogenase, a key enzyme in fungal metabolism [].
Q2: How does the structure of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) contribute to its interaction with succinate dehydrogenase?
A: Molecular docking studies indicate that 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) can form two hydrogen bonds and a cation-π interaction with the succinate dehydrogenase enzyme []. This suggests that the specific arrangement of the carbamate moiety, alongside the trifluoromethyl group, plays a crucial role in the binding affinity and potential inhibitory activity of this compound against the enzyme.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)













